

Application Note: Purification of Antirhine from *Rhazya stricta* Extracts

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Compound of Interest

Compound Name: *Antirhine*

Cat. No.: *B101062*

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Introduction

Rhazya stricta Decne, a medicinal plant from the Apocynaceae family, is a rich source of monoterpene indole alkaloids, which are known for their diverse pharmacological activities, including anticancer, antimicrobial, and antihypertensive properties.[1][2][3] One of the notable alkaloids isolated from this plant is **antirhine** (C₁₉H₂₄N₂O), a compound that has demonstrated analgesic activity.[2][4] The purification of **antirhine** from the complex mixture of alkaloids present in *Rhazya stricta* extracts is a critical step for its further pharmacological evaluation and potential drug development. This document provides a detailed protocol for the extraction, fractionation, and purification of **antirhine** from the aerial parts of *Rhazya stricta*.

Chemical Structure of Antirhine

Antirhine is a corynanthe-type alkaloid with the following molecular structure:

- Molecular Formula: C₁₉H₂₄N₂O
- Molecular Weight: 296.4 g/mol

Experimental Protocols

1. Preparation of Plant Material

Fresh aerial parts of *Rhazya stricta* are collected and air-dried in the shade. The dried plant material is then ground into a coarse powder to increase the surface area for efficient solvent

extraction.

2. Extraction of Crude Alkaloids

This protocol outlines a common method for the initial extraction of the total alkaloid content from the prepared plant material.

- Materials:
 - Powdered aerial parts of *Rhazya stricta*
 - Methanol (80%) or Chloroform:Ethanol (1:2)
 - 10% Glacial Acetic Acid
 - Chloroform
 - Ammonia solution
 - Rotary evaporator
 - Filter paper
 - Separatory funnel
- Procedure:
 - Soak the dried, powdered plant material (e.g., 1 kg) in 80% methanol or a mixture of chloroform:ethanol (1:2) at room temperature for a period of seven days.
 - After the soaking period, filter the extract to remove the plant debris.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a dark brown, viscous residue.
 - Suspend the residue in water and filter to get an aqueous extract.
 - Acidify the aqueous extract with 10% glacial acetic acid to a pH of approximately 2-3.

- Wash the acidic solution with chloroform to remove neutral and weakly basic compounds. Discard the chloroform layer.
- Make the aqueous layer alkaline by adding ammonia solution until the pH reaches approximately 9-10.
- Extract the alkaline solution multiple times with chloroform. The chloroform fractions contain the crude alkaloid mixture.
- Combine the chloroform fractions and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

3. Fractionation and Purification of **Antirhine**

The crude alkaloid extract is subjected to column chromatography for fractionation, followed by preparative thin-layer chromatography (PTLC) for the final purification of **antirhine**.

- Materials:
 - Crude alkaloid extract
 - Silica gel (for column chromatography and PTLC)
 - Solvents: Chloroform (CHCl_3), Ethyl Acetate (EtOAc), Methanol (MeOH)
 - Glass column for chromatography
 - PTLC plates (e.g., 20x20 cm, silica gel 60 F₂₅₄)
 - UV lamp for visualization
 - Dragendorff's reagent for alkaloid detection
- Procedure:
 - Column Chromatography:
 - Dissolve the crude alkaloid extract in a minimal amount of chloroform.

- Pack a glass column with silica gel slurried in chloroform.
- Load the dissolved extract onto the top of the column.
- Elute the column with a gradient of increasing polarity, starting with pure chloroform and gradually increasing the proportion of ethyl acetate. For example, fractions can be collected with 20% EtOAc in CHCl_3 , followed by 40% EtOAc in CHCl_3 , and then 50% EtOAc in CHCl_3 .
- Collect fractions of a suitable volume and monitor the separation using thin-layer chromatography (TLC).
- Preparative Thin-Layer Chromatography (PTLC):
 - The fraction eluted with 40% EtOAc in CHCl_3 is expected to contain **antirhine**.
 - Concentrate this fraction and apply it as a band onto a PTLC plate.
 - Develop the PTLC plate using a solvent system of CHCl_3 :MeOH (9:1, v/v).
 - After development, visualize the plate under a UV lamp to locate the separated bands. Alkaloids can also be visualized by spraying with Dragendorff's reagent on a small portion of the plate.
 - The band corresponding to **antirhine** ($R_f = 0.74$ in this system) is scraped off the plate.
 - Extract the silica gel from the scraped band with a suitable solvent like chloroform or methanol.
 - Filter the solvent to remove the silica gel and evaporate the solvent to obtain purified **antirhine**.

4. Identification and Characterization

The identity and purity of the isolated **antirhine** can be confirmed using various spectroscopic techniques:

- UV Spectroscopy: To observe the characteristic absorption bands of the indole moiety.

- Mass Spectrometry (e.g., HR-EIS-MS): To determine the exact molecular weight and molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H -NMR, ^{13}C -NMR, and 2D-NMR): For detailed structural elucidation.

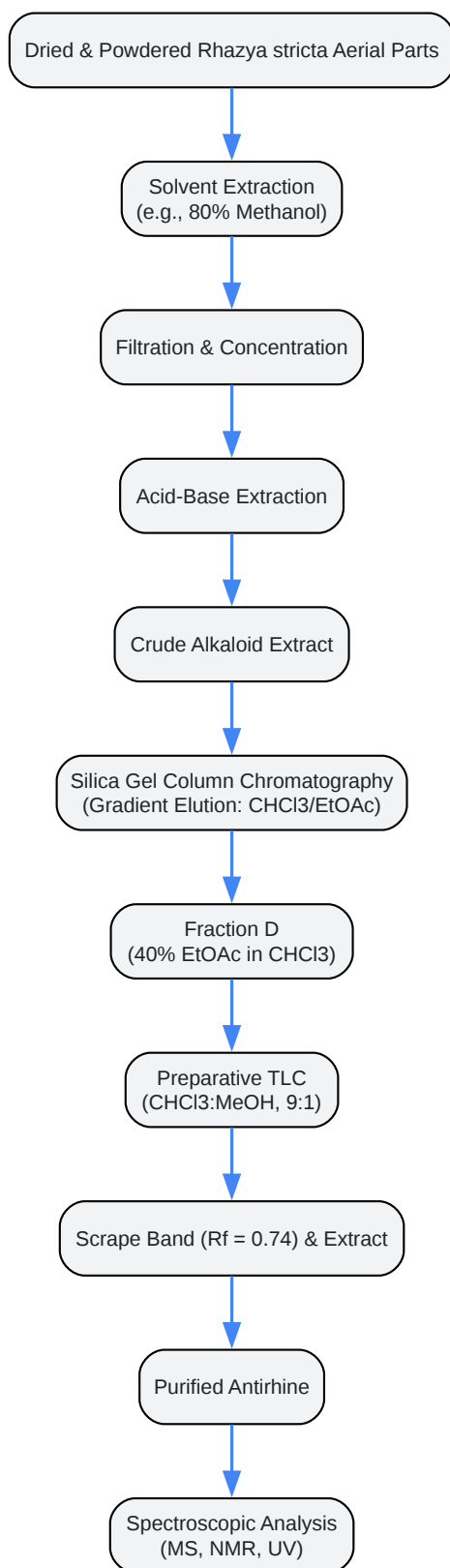
Data Presentation

Table 1: Quantitative Data for **Antirhine** Purification

Parameter	Value	Reference
Starting Plant Material (Aerial Parts)	1 kg (for one batch)	
Purified Antirhine Yield	1.2 mg	
PTLC R _f value (CHCl ₃ :MeOH, 9:1)	0.74	
Molecular Formula	C ₁₉ H ₂₄ N ₂ O	
Molecular Weight	296.4	

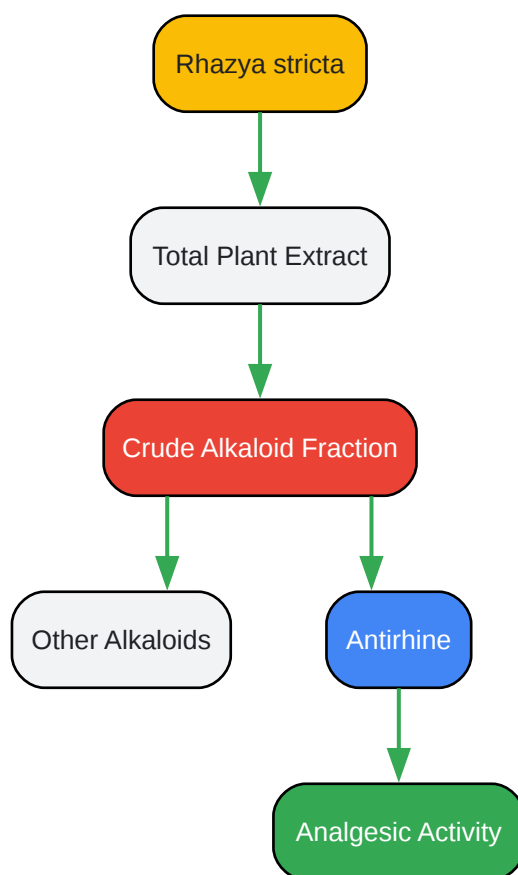
Note: The yield is based on the reported isolation from a fraction of the total extract and may vary.

Diagrams



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Caption: Workflow for the purification of **antirrhine**.



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Caption: Relationship of **antirhine** to its source and activity.

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